

Check Availability & Pricing

# (S,S)-J-113397: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (S,S)-J-113397 |           |
| Cat. No.:            | B12416252      | Get Quote |

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This technical guide provides an in-depth overview of the pharmacological properties of (S,S)-J-113397, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional activities, and the experimental protocols used for its characterization.

## **Core Pharmacological Properties**

**(S,S)-J-113397**, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the racemic mixture J-113397 that exhibits this high-affinity binding.

#### **Mechanism of Action**

The primary mechanism of action of **(S,S)-J-113397** is competitive antagonism at the ORL-1 receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation.[1] Functional assays have confirmed that **(S,S)-J-113397** acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which



in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] Additionally, the βy subunits of the G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[1][7] (S,S)-J-113397 blocks these downstream signaling events by preventing the initial receptor activation by N/OFQ.[1]



Click to download full resolution via product page

ORL-1 Receptor Signaling and Antagonism by (S,S)-J-113397.

## **Quantitative Pharmacological Data**

The binding affinity and functional potency of **(S,S)-J-113397** have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

## Table 1: Receptor Binding Affinity of (S,S)-J-113397



| Ligand             | Receptor        | Preparation           | Radioligand        | Value (Ki) | Reference |
|--------------------|-----------------|-----------------------|--------------------|------------|-----------|
| (S,S)-J-<br>113397 | Human ORL-<br>1 | CHO cell<br>membranes | [³H]Nocicepti<br>n | 1.8 nM     | [4]       |
| (S,S)-J-<br>113397 | Mouse ORL-      | Mouse brain membranes | [³H]Nocicepti<br>n | 1.1 nM     | [4]       |

Table 2: Functional Antagonist Activity of (S,S)-J-113397

| Assay                                           | Receptor              | Cell<br>Line/Tissue | Agonist                  | Value (IC50) | Reference |
|-------------------------------------------------|-----------------------|---------------------|--------------------------|--------------|-----------|
| [35S]GTPyS<br>Binding                           | Human ORL-<br>1       | CHO cells           | N/OFQ                    | 5.3 nM       | [4]       |
| [35S]GTPyS<br>Binding                           | Mouse ORL-            | Mouse brain         | N/OFQ                    | 7.6 nM       | [5]       |
| cAMP<br>Accumulation                            | Human ORL-            | CHO cells           | Forskolin-<br>stimulated | 26 nM        | [6]       |
| Nociceptin-<br>induced<br>Inhibition of<br>cAMP | Human ORL-<br>1       | CHO cells           | Nociceptin               | pA2 = 7.52   | [8]       |
| Nociceptin-<br>induced<br>Contraction           | Mouse Colon           | Nociceptin          | pA2 = 8.07               | [8]          |           |
| Nociceptin-<br>induced<br>Inhibition            | Mouse Vas<br>Deferens | Nociceptin          | pA2 = 7.85               | [8]          | _         |

Table 3: Selectivity Profile of (S,S)-J-113397 for Human Opioid Receptors



| Receptor | Binding Affinity (Ki) | Selectivity (fold vs. ORL-1) | Reference |
|----------|-----------------------|------------------------------|-----------|
| ORL-1    | 1.8 nM                | -                            | [4]       |
| μ-opioid | 1000 nM               | ~556                         | [4]       |
| δ-opioid | >10,000 nM            | >5556                        | [4]       |
| к-opioid | 640 nM                | ~356                         | [4]       |

## In Vivo Pharmacological Effects

In vivo studies have demonstrated the ability of **(S,S)-J-113397** to antagonize the effects of N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[4] Furthermore, **(S,S)-J-113397** has been shown to prevent the development of tolerance to morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent models of Parkinson's disease have also indicated that **(S,S)-J-113397** can attenuate parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]

#### **Detailed Experimental Protocols**

The characterization of **(S,S)-J-113397** has relied on a variety of well-established in vitro and in vivo experimental procedures.

#### **Radioligand Binding Assays**

These assays are employed to determine the binding affinity (Ki) of **(S,S)-J-113397** for the ORL-1 receptor.

#### 1. Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1) are cultured and harvested.[12]
- The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[12]

#### Foundational & Exploratory





- The membrane pellet is washed and resuspended in a suitable assay buffer.[12]
- 2. Binding Reaction:
- The assay is typically performed in a 96-well plate format.
- Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]Nociceptin or [125]Tyr14-nociceptin), and varying concentrations of unlabeled **(S,S)-J-113397**.[1][8]
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.[1]
- 3. Separation of Bound and Unbound Ligand:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[13]
- The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]
- 4. Quantification and Data Analysis:
- The radioactivity retained on the filters is measured using a scintillation counter.[13]
- The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of **(S,S)-J-113397** that inhibits 50% of the specific binding of the radioligand.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

## [35S]GTPyS Binding Assay

This functional assay measures the ability of **(S,S)-J-113397** to antagonize agonist-induced G protein activation.

1. Membrane Preparation:



- Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding assay.[12]
- 2. Binding Reaction:
- The assay is conducted in a buffer containing GDP, which maintains the G proteins in an inactive state.[13]
- The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying concentrations of (S,S)-J-113397.[14]
- The binding reaction is initiated by the addition of [35S]GTPyS.[14]
- The plate is incubated at 30°C for 60 minutes.[14]
- 3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters.[14]
- The filters are washed with ice-cold buffer.[14]
- The amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.[14]
- 4. Data Analysis:
- The antagonistic effect of (S,S)-J-113397 is determined by its ability to inhibit the agoniststimulated [35S]GTPyS binding.[12]
- The IC50 value for the inhibition is calculated.
- For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of (S,S)-J-113397 to determine the pA2 value, which provides a measure of the antagonist's potency and confirms competitive antagonism.
  [4][12]





Click to download full resolution via product page

Workflow for [35S]GTPyS Binding Assay.

#### In Vivo Mouse Tail-Flick Test

This behavioral assay is used to assess the in vivo antagonist activity of **(S,S)-J-113397** against N/OFQ-induced hyperalgesia.

#### 1. Animals:



- Male mice are used for this test.[4]
- 2. Drug Administration:
- (S,S)-J-113397 is administered subcutaneously (s.c.) at various doses.[4]
- N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.
- 3. Behavioral Assessment:
- The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.
- A baseline tail-flick latency is measured before drug administration.
- Following drug administration, the tail-flick latency is measured at specific time points to assess the effect of the compounds.
- 4. Data Analysis:
- The data are analyzed to determine if **(S,S)-J-113397** can dose-dependently inhibit the hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]

#### Conclusion

**(S,S)-J-113397** is a highly potent and selective competitive antagonist of the ORL-1 receptor. Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration of this important signaling pathway and the development of novel therapeutics targeting the ORL-1 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. J-113,397 Wikipedia [en.wikipedia.org]
- 3. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and I-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(S,S)-J-113397: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416252#s-s-j-113397-pharmacological-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com